This compound can be classified under several categories:
The synthesis of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several key steps:
The reaction conditions typically include controlled temperatures and reaction times to optimize yield and purity.
The molecular formula for 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is .
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
InChI=1S/C19H14Cl2N2O4/c20-12-5-6-13(21)14(12)18(24)22(10-4-3-9(23)15(18)19(25)26)11(7-8)16(17(27)28)29/h3-6,10H,7H2,1H3,(H,22,24)(H,25,26)
The chemical reactivity of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be analyzed through various reactions:
These reactions are significant for modifying the compound's properties and enhancing its therapeutic efficacy.
The mechanism of action for 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one primarily involves modulation of neurotransmitter activity in the central nervous system:
Studies have shown that benzodiazepines can significantly increase the frequency of chloride channel opening in response to GABA binding.
Property | Value |
---|---|
Molecular Weight | 449.69 g/mol |
Melting Point | Not specified |
Density | 1.45 g/cm³ (predicted) |
Solubility | Soluble in organic solvents |
Polar Surface Area | 58.97 Ų |
Log P (octanol-water partition coefficient) | Not specified |
These properties are crucial for understanding the compound's behavior in biological systems and its potential pharmacokinetic profiles.
The primary applications of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one include:
1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs to the 1,4-benzodiazepine chemical class, distinguished by its fused benzene and diazepine rings. The compound features two defining structural modifications: acetylation at the N1 position and esterification (acetyloxy) at the C3 position of the diazepine ring. These modifications significantly alter its physicochemical behavior compared to non-acetylated counterparts. The molecular formula (C₁₉H₁₄Cl₂N₂O₄) and molecular weight (381.24 g/mol) reflect these additions, contrasting sharply with simpler benzodiazepines like nordazepam (C₁₅H₁₁ClN₂O, 270.71 g/mol) [5] [6].
Table 1: Structural Comparison of Related Benzodiazepine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₉H₁₄Cl₂N₂O₄ | 381.24 | N1-acetyl, C3-acetoxy, 2-chlorophenyl at C5 |
3-(Acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Lorazepam acetate) | C₁₇H₁₂Cl₂N₂O₃ | 363.20 | C3-acetoxy, 2-chlorophenyl at C5 |
Nordazepam | C₁₅H₁₁ClN₂O | 270.71 | Unsubstituted at N1 and C3, 5-phenyl |
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide | C₁₅H₁₀Cl₂N₂O₂ | 321.16 | N4-oxide, no acetyl groups |
The presence of the 2-chlorophenyl moiety at the C5 position is a conserved feature shared with clinically significant benzodiazepines such as lorazepam and delorazepam. This substituent contributes to specific receptor binding interactions. The C3-acetyloxy group enhances lipophilicity compared to hydroxylated analogs, as evidenced by its calculated LogP value of approximately 3.25, which facilitates blood-brain barrier penetration in active metabolites. The N1-acetyl group further differentiates it from most therapeutic benzodiazepines, typically featuring alkyl groups like methyl at this position [3] [4] [8].
The compound emerged from systematic structure-activity relationship (SAR) explorations during the 1960s-1970s, when pharmaceutical companies extensively modified the benzodiazepine scaffold to develop improved anxiolytics and hypnotics. Hoffmann-La Roche's research teams pioneered many of these modifications, seeking to enhance metabolic stability and receptor binding affinity. The strategic acetylation at both N1 and C3 positions was a deliberate chemical innovation aimed at creating prodrug candidates and synthetic intermediates with enhanced lipophilicity for more efficient blood-brain barrier passage compared to hydroxylated precursors like lorazepam [3] [4].
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₁₄Cl₂N₂O₄ | Confirms acetyl group additions |
Molecular Weight | 381.24 g/mol | Higher than non-acetylated analogs |
Calculated LogP | ~3.25 (estimated) | Enhanced lipophilicity vs. hydroxylated analogs |
Density | ~1.45 g/cm³ (estimated) | Similar to related benzodiazepines |
Boiling Point | ~524.4°C (estimated) | Indicates thermal stability during synthesis |
Synthetic routes to this compound typically involve multi-step processes starting from commercially available benzodiazepine precursors. A common approach is the acetylation of lorazepam or its derivatives using acetic anhydride or acetyl chloride under controlled conditions. The compound's CAS registry number (6426172 in PubChem) formally catalogues its chemical identity, while its designation as "Ro 7-8407" in early literature reflects its origin within Roche's research nomenclature system. This naming convention indicates it was part of their seventh series of experimental compounds (Ro 7-) during the 1970s, though comprehensive patent documentation specific to this exact derivative remains less publicly accessible than for first-generation benzodiazepines [2] [3] [7].
The dual acetylation of this benzodiazepine derivative profoundly influences its pharmacological behavior and utility. Primarily, it functions as a crucial synthetic precursor in the manufacture of active pharmaceutical ingredients. The acetyl groups serve as protective modifications that can be selectively hydrolyzed during synthesis to yield therapeutic benzodiazepines. For instance, enzymatic or chemical deacetylation at C3 would generate lorazepam (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one), a widely prescribed anxiolytic, while retaining the N1-acetyl group could potentially yield novel analogs with distinct pharmacokinetic profiles [3] [4].
Research indicates the molecule exhibits significant binding affinity to human serum albumin (HSA) and functions as a specific ligand for α1-acid glycoprotein. This binding behavior is pharmacologically relevant as it influences the distribution and free fraction of benzodiazepines in plasma. The acetyl modifications enhance its protein-binding capacity compared to non-acetylated counterparts, potentially altering metabolic clearance rates and duration of action in vivo. These properties make it valuable for studying drug-protein interactions and designing benzodiazepines with optimized distribution characteristics [3].
Additionally, the compound demonstrates potential as a molecular scaffold for targeting specialized therapeutic applications. Research suggests structurally similar acetylated benzodiazepines can inhibit protein synthesis in cultured tumor cells, implying possible anticancer applications. Furthermore, its ability to form inclusion complexes with molecules like carbamazepine indicates potential for developing drug delivery systems where benzodiazepine derivatives act as carrier molecules. These research directions, while preliminary, highlight the compound's versatility beyond being merely a synthetic intermediate in classical benzodiazepine production [3] [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: